N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, a 4-methoxybenzyl substituent at position 3, and a benzamide moiety at the exocyclic imine position. Its Z-configuration at the imine bond is critical for its conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-16-9-7-14(8-10-16)11-22-17-12-28(24,25)13-18(17)27-20(22)21-19(23)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
PKGBRBMYIGYRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate aldehyde or ketone under acidic or basic conditions. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the benzamide group is typically formed through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thioethers or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous heterocyclic systems. Key differentiating factors include substituent effects, core modifications, and synthetic pathways.
Core Structure and Electronic Effects
- Tetrahydrothieno[3,4-d][1,3]thiazole vs.
- Sulfone Group Impact: The 5,5-dioxido group in the target compound distinguishes it from non-sulfonated analogs like N-((Z)-4-adamantan-1-yl-3-(3-amino-1,4-dioxonaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide (). Sulfone groups increase polarity and hydrogen-bonding capacity, which may enhance solubility and receptor affinity .
Substituent Modifications
- 4-Methoxybenzyl vs. Halogenated/Alkyl Substituents: The 4-methoxybenzyl group at position 3 contrasts with the 4-fluorobenzyl group in N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide ().
- Benzamide vs. Acetamide/Quinolinium Moieties: The benzamide group in the target compound differs from the acetamide in and the quinolinium iodide in I6 (). Benzamide’s planar aromatic system may facilitate stronger stacking interactions in biological targets compared to bulkier or charged groups .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- The target compound’s sulfone and methoxybenzyl groups position it as a candidate for optimizing solubility and target affinity in drug design.
- Structural analogs with halogenated substituents (e.g., 4-fluorobenzyl in ) may offer insights into tuning metabolic stability .
- Further studies should explore the compound’s enzyme inhibition profile, leveraging methodologies from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
